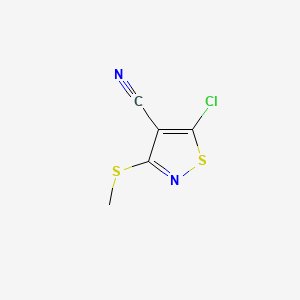

4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)-

Description

4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)- is a heterocyclic compound featuring an isothiazole ring substituted with a cyano group at position 4, a chlorine atom at position 5, and a methylthio (-SCH₃) group at position 2. The chlorine atom and cyano group are electron-withdrawing, affecting the compound’s reactivity and stability.

Properties

CAS No. |

54798-93-5 |

|---|---|

Molecular Formula |

C5H3ClN2S2 |

Molecular Weight |

190.7 g/mol |

IUPAC Name |

5-chloro-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C5H3ClN2S2/c1-9-5-3(2-7)4(6)10-8-5/h1H3 |

InChI Key |

QCEAOTTUBMXSIS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NSC(=C1C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile typically involves the reaction of 3-methylthio-4-isothiazolecarbonitrile with a chlorinating agent. One common method is the chlorination of 3-methylthio-4-isothiazolecarbonitrile using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

3-Methylthio-4-isothiazolecarbonitrile+SOCl2→5-Chloro-3-methylthio-4-isothiazolecarbonitrile+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylthio-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under mild conditions.

Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.

Major Products Formed

Substitution: 5-Amino-3-methylthio-4-isothiazolecarbonitrile, 5-Thio-3-methylthio-4-isothiazolecarbonitrile.

Oxidation: 5-Chloro-3-methylsulfoxide-4-isothiazolecarbonitrile, 5-Chloro-3-methylsulfone-4-isothiazolecarbonitrile.

Reduction: 5-Chloro-3-methylthio-4-isothiazoleamine.

Scientific Research Applications

5-Chloro-3-methylthio-4-isothiazolecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile is primarily attributed to its ability to interact with biological macromolecules. The isothiazole ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . Additionally, the chloro and methylthio groups enhance the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physical properties of 4-isothiazolecarbonitrile derivatives and related heterocycles:

Key Observations:

- Electron-Withdrawing Groups: Chloro and cyano substituents reduce electron density on the heterocyclic core, enhancing stability and directing electrophilic substitution reactions .

- Methylthio Group : The -SCH₃ group in the target compound and pyrimidine derivatives increases lipophilicity, which may improve membrane permeability in biological systems.

- Melting Points : Pyridazine and pyrimidine derivatives with bulky substituents exhibit higher melting points (>300°C) due to strong π-π stacking and hydrogen bonding , whereas simpler isothiazoles (e.g., 1,3-thiazole-4-carbonitrile ) show lower thermal stability.

Biological Activity

4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)- is a compound that has garnered attention due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including data tables, case studies, and research findings from various studies.

Chemical Structure and Properties

The compound is characterized by its isothiazole ring structure, which is known for conferring various biological properties. The presence of the chloro and methylthio groups enhances its reactivity and potential for biological interactions.

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of isothiazole, including 4-isothiazolecarbonitrile, exhibit significant anticancer properties. A study focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives demonstrated notable antiproliferative activity against several cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo)

- Breast adenocarcinoma (MCF-7)

The most active derivative exhibited an IC50 value lower than 30 µg/mL against MV4-11 cells, indicating strong potential for further development as an anticancer agent .

2. Antiviral Activity

The compound has also shown antiviral properties. Specifically, related compounds like 3-methylthio-5-phenyl-4-isothiazolecarbonitrile have been studied for their activity against picornaviruses. These studies suggest that modifications to the isothiazole structure can lead to compounds with broad-spectrum antiviral activity .

Case Studies

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various isothiazole derivatives, researchers synthesized multiple N'-substituted derivatives and tested their efficacy against several cancer cell lines. The results indicated that the modified compounds had varying degrees of effectiveness, with some showing significant inhibition of cell growth compared to standard treatments .

Case Study 2: Mechanism of Action

Another study explored the mechanism by which 3-methylthio-5-phenyl-4-isothiazolecarbonitrile exerts its antiviral effects. It was found that the compound stabilizes viral capsids, thereby preventing viral replication and entry into host cells. This mechanism highlights the potential for developing antiviral therapies based on isothiazole derivatives .

Table 1: Antiproliferative Activity of Isothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MV4-11 | <30 |

| N'-substituted derivative A | LoVo | 45 |

| N'-substituted derivative B | MCF-7 | 50 |

| N'-substituted derivative C | MCF-10A (normal cells) | >80 |

Table 2: Antiviral Activity Against Picornaviruses

| Compound Name | Virus Type | Activity |

|---|---|---|

| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile | Poliovirus | Active |

| Related Compound D | Enterovirus | Active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.